molecular formula C16H17FN6O2S B2597859 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone CAS No. 690647-11-1

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2597859
CAS No.: 690647-11-1
M. Wt: 376.41
InChI Key: ZMZZMSAVKOQYGG-UHFFFAOYSA-N
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Description

“2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone” is a complex organic compound that features a triazole ring, a piperidine ring, and a benzoisoxazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: Starting from a suitable precursor, the triazole ring can be synthesized through cyclization reactions.

    Thioether formation: The triazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Piperidine ring attachment: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Benzoisoxazole incorporation:

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the triazole ring or the benzoisoxazole moiety.

    Substitution: Various substitution reactions can occur, especially on the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole and piperidine rings are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could be involved in hydrogen bonding or coordination with metal ions, while the piperidine and benzoisoxazole moieties might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-chlorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
  • 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-methylbenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Uniqueness

The uniqueness of “2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone” lies in the specific substitution pattern on the benzoisoxazole ring, which could confer distinct biological properties or reactivity compared to its analogs.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c17-10-1-2-12-11(7-10)14(22-25-12)9-3-5-23(6-4-9)13(24)8-26-16-19-15(18)20-21-16/h1-2,7,9H,3-6,8H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZZMSAVKOQYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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